Apptm-gnrh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apptm-gnrh is a small molecule drug belonging to the benzomorphan family of opioid analgesics. It is known for its interaction with opioid receptors, specifically mu, kappa, and delta receptors, which are involved in pain modulation . Although it has not been marketed, it has shown potential in preclinical studies for its analgesic properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cogazocine lactate involves multiple steps, starting from basic organic compounds. The key steps include:

Formation of the benzomorphan core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.

Functionalization: Introduction of functional groups such as the cyclobutylmethyl and ethyl groups.

Lactate formation: The final step involves the formation of the lactate salt, which enhances the solubility and stability of the compound.

Industrial Production Methods

Industrial production of cogazocine lactate would likely involve large-scale organic synthesis techniques, including:

Batch reactors: For controlled synthesis of the benzomorphan core.

Continuous flow reactors: For efficient functionalization and lactate formation.

Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions

Apptm-gnrh undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.

Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of cogazocine lactate, which may have different pharmacological properties.

科学的研究の応用

Neuroendocrine Applications

Apptm-gnrh has been investigated for its role in cognitive function and neuroendocrine regulation. Recent studies highlight its potential therapeutic effects in conditions like Down syndrome and Alzheimer's disease.

Cognitive Enhancement in Down Syndrome

A pilot study conducted by Manfredi-Lozano et al. demonstrated that pulsatile administration of gonadotropin-releasing hormone therapy improved cognitive functions in adult men with Down syndrome. The treatment involved administering GnRH via a subcutaneous mini pump over six months, resulting in significant enhancements in higher-order executive functions and episodic memory. Brain imaging suggested that GnRH therapy may strengthen communication between cortical regions and modulate subcortical network activity associated with cognition .

Alzheimer’s Disease Insights

The findings regarding Down syndrome are particularly relevant to Alzheimer's disease, as the study indicated that GnRH dysfunction might also contribute to cognitive decline in neurodegenerative diseases. The cholinergic neurons, which are vulnerable in Alzheimer's, may be influenced by GnRH signaling, suggesting a dual mechanism of action where GnRH modulates both local neuronal activity and broader inhibitory circuits within the brain .

Reproductive Health

This compound plays a crucial role in reproductive health, particularly in assisted reproductive technologies (ART). Its applications include:

Management of Anovulation

Gonadotropin-releasing hormone analogues are used to treat anovulation due to hypothalamic dysfunction by mimicking natural pulsatile release patterns. This approach stimulates gonadotropin release from the pituitary gland, promoting the development of ovarian follicles while minimizing the risk of multiple gestations .

Assisted Reproductive Technology Protocols

In ART protocols, GnRH analogues prevent premature ovulation by blocking pituitary-driven luteinizing hormone release. This application has been pivotal over the last 25 years, enhancing pregnancy rates compared to gonadotropins alone . The selection between agonists and antagonists depends on specific clinical scenarios, with agonists generally yielding better outcomes in terms of pregnancy rates .

Clinical Case Studies

Several case studies illustrate the efficacy of this compound across different patient populations:

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues for future studies:

- Neuroendocrine Disorders : Further exploration into its role in neurodegenerative diseases could provide insights into novel therapeutic strategies.

- Transgender Health : Understanding the long-term effects of GnRH analogues on mental health and hormonal transitions in transgender populations warrants additional investigation .

- Optimizing ART Protocols : Continued refinement of dosing strategies and administration methods could enhance the effectiveness of ART using this compound.

作用機序

Apptm-gnrh exerts its effects by binding to opioid receptors (mu, kappa, and delta) in the central nervous system . This binding modulates the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include:

Opioid receptors: Activation of these receptors inhibits the release of pain-inducing neurotransmitters.

Signaling pathways: Involvement of G-protein coupled receptor pathways that mediate the analgesic effects.

類似化合物との比較

Similar Compounds

Morphine: A well-known opioid analgesic with high affinity for mu receptors.

Codeine: Another opioid analgesic with a similar mechanism of action but less potent than morphine.

Fentanyl: A synthetic opioid with high potency and rapid onset of action.

Uniqueness of Cogazocine Lactate

Apptm-gnrh is unique due to its balanced interaction with multiple opioid receptors (mu, kappa, and delta), which may provide a broader spectrum of analgesic effects compared to other opioids that primarily target mu receptors .

特性

CAS番号 |

76283-00-6 |

|---|---|

分子式 |

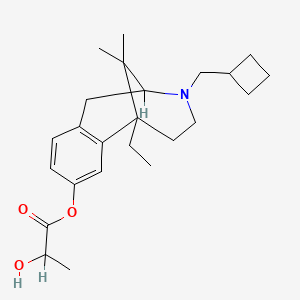

C24H35NO3 |

分子量 |

385.5 g/mol |

IUPAC名 |

[10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl] 2-hydroxypropanoate |

InChI |

InChI=1S/C24H35NO3/c1-5-24-11-12-25(15-17-7-6-8-17)21(23(24,3)4)13-18-9-10-19(14-20(18)24)28-22(27)16(2)26/h9-10,14,16-17,21,26H,5-8,11-13,15H2,1-4H3 |

InChIキー |

OGBHRSROSRIGIS-UHFFFAOYSA-N |

SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4 |

正規SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4 |

同義語 |

2-cyclobutylmethyl-5-ethyl-2'-hydroxy-9,9-dimethyl-6,7-benzomorphan lactate 3-(cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol lactic acid ester APPTM-GnRH cogazocine lactate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。